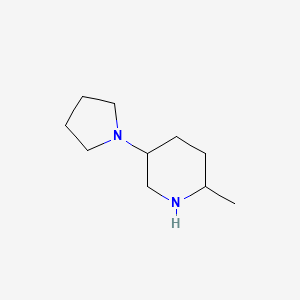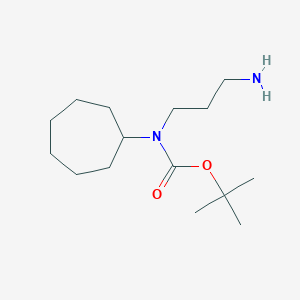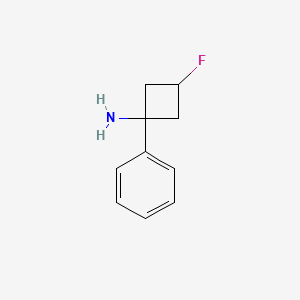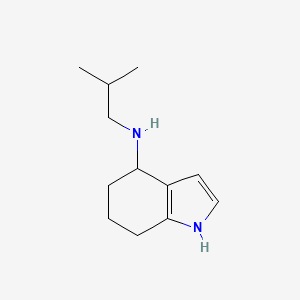![molecular formula C14H27N3O3 B15254887 tert-butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate](/img/structure/B15254887.png)
tert-butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-Butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Uniqueness: tert-Butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-13(2,3)20-12(19)16-10-6-8-17(9-7-10)11(18)14(4,5)15/h10H,6-9,15H2,1-5H3,(H,16,19) |
InChI Key |
RNGJMLBTRYCWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15254807.png)

![2-[5-(Chloromethyl)oxolan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B15254813.png)



![N-{3-[1-(benzylamino)ethyl]phenyl}acetamide](/img/structure/B15254831.png)

![2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid](/img/structure/B15254849.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15254854.png)
![3-[(2-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B15254855.png)



